molecular formula C20H16Cl2O3 B14313628 Benzoic acid;4-[dichloro(phenyl)methyl]phenol CAS No. 113736-78-0

Benzoic acid;4-[dichloro(phenyl)methyl]phenol

Cat. No.: B14313628
CAS No.: 113736-78-0
M. Wt: 375.2 g/mol
InChI Key: VTAHQXHLBQKLAG-UHFFFAOYSA-N
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Description

Benzoic acid;4-[dichloro(phenyl)methyl]phenol is an organic compound that features a benzene ring substituted with a carboxylic acid group and a phenol group with a dichloromethyl substituent. This compound is part of the aromatic compounds family, known for their stability and unique chemical properties due to the conjugated π-electron system in the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of benzoic acid;4-[dichloro(phenyl)methyl]phenol typically begins with benzoic acid and phenol.

    Chlorination: The phenol undergoes chlorination using chlorine gas in the presence of a catalyst such as ferric chloride to introduce the dichloromethyl group.

    Coupling Reaction: The chlorinated phenol is then coupled with benzoic acid using a Friedel-Crafts acylation reaction, where anhydrous aluminum chloride acts as a catalyst.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of halogenated benzoic acid derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a catalyst in certain organic reactions due to its unique structure.

Biology

    Antimicrobial Properties: Exhibits antimicrobial properties, making it useful in the development of disinfectants and antiseptics.

Medicine

    Pharmaceuticals: Used in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry

    Polymer Production: Utilized in the production of polymers and resins due to its stability and reactivity.

    Dyes and Pigments: Serves as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular components. The dichloromethyl group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The aromatic ring structure allows for π-π interactions with other aromatic compounds, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid: Similar in structure but lacks the dichloromethyl and phenol groups.

    Phenol: Contains the hydroxyl group but lacks the carboxylic acid and dichloromethyl groups.

    Chlorobenzene: Contains chlorine substituents but lacks the carboxylic acid and phenol groups.

Uniqueness

Benzoic acid;4-[dichloro(phenyl)methyl]phenol is unique due to the presence of both carboxylic acid and phenol groups along with the dichloromethyl substituent. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications.

Properties

CAS No.

113736-78-0

Molecular Formula

C20H16Cl2O3

Molecular Weight

375.2 g/mol

IUPAC Name

benzoic acid;4-[dichloro(phenyl)methyl]phenol

InChI

InChI=1S/C13H10Cl2O.C7H6O2/c14-13(15,10-4-2-1-3-5-10)11-6-8-12(16)9-7-11;8-7(9)6-4-2-1-3-5-6/h1-9,16H;1-5H,(H,8,9)

InChI Key

VTAHQXHLBQKLAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)(Cl)Cl

Origin of Product

United States

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